3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride
Description
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an amino group, a bromine atom at the 5-position of the pyridinone ring, and is typically found in its hydrochloride salt form. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOHFQZZZLTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamine: The cyclopropylamine can be synthesized through the reaction of cyclopropylcarboxylic acid with ammonia or an amine under high-pressure conditions.
Coupling Reaction: The final step involves coupling the cyclopropylamine with the brominated pyridinone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of dehalogenated compounds.
Scientific Research Applications
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in binding to active sites or altering the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
5-Bromo-2-pyridinone: A simpler analog without the cyclopropyl and amino groups.
Uniqueness
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is unique due to the combination of the cyclopropylamine and bromopyridinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. It contains an aminocyclopropyl group, a bromine atom, and a pyridinone moiety, suggesting diverse reactivity and interaction capabilities with biological systems. This compound is primarily studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents.
Structural Characteristics
- Molecular Formula : CHBrNO·HCl
- Molecular Weight : 237.53 g/mol
- CAS Number : 2309475-05-4
Synthesis
The synthesis of this compound typically involves:
- Formation of Cyclopropylamine : Derived from cyclopropylcarboxylic acid reacted with ammonia.
- Coupling Reaction : The cyclopropylamine is coupled with a brominated pyridinone under basic conditions to yield the desired product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition in vitro.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to increased rates of apoptosis, as evidenced by:
- Annexin V/PI staining : Higher rates of Annexin V positive cells were observed at concentrations above 10 µM.
- Caspase activation : Significant activation of caspases 3 and 9 was noted, indicating mitochondrial involvement in the apoptotic pathway.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : The compound may interfere with the synthesis of nucleic acids in microbial cells.
- Modulation of cell signaling pathways : It appears to affect pathways related to cell survival and proliferation, particularly in cancer cells.
Research Applications
This compound is utilized in various research contexts:
- Medicinal Chemistry : As a scaffold for developing novel therapeutics targeting infections and cancer.
- Biochemical Studies : To elucidate mechanisms of action related to its biological activities.
- Material Science : Investigated for potential applications in creating new materials due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Start with a brominated pyridine derivative (e.g., 5-bromo-3-hydroxypyridin-2-one) as the core structure .
- Step 2 : Introduce the cyclopropylamine group via nucleophilic substitution or coupling reactions. For example, reacting with 1-aminocyclopropane derivatives under acidic conditions .
- Step 3 : Protonate the amine group using hydrochloric acid to form the hydrochloride salt, enhancing solubility .
Key catalysts include palladium-based agents for coupling steps, while reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. How is the hydrochloride salt form advantageous in experimental applications?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating biological assays and formulation studies. For instance, solubility in water or buffered solutions (e.g., PBS) increases by ~30–50% compared to the free base, enabling consistent dosing in in vitro models . This property is particularly useful in pharmacokinetic studies requiring stable dissolution profiles .
Q. What spectroscopic and analytical methods are used for structural confirmation?
- Methodological Answer :
- NMR : - and -NMR identify proton environments (e.g., cyclopropyl CH groups at δ 1.2–1.5 ppm) and confirm bromine substitution on the pyridine ring .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 275.93 for CHBrNO·HCl) .
- X-ray Diffraction : Resolves crystal packing and confirms the hydrochloride salt formation via Cl coordination .
Advanced Research Questions
Q. How can researchers optimize the cyclopropane ring formation during synthesis?
- Methodological Answer : Cyclopropanation often employs Simmons–Smith reagents (e.g., Zn/Cu couples) or transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Key parameters:
- Temperature : Maintain 0–5°C to minimize ring-opening side reactions .
- Solvent : Use dichloromethane or THF for optimal reagent stability .
- Catalyst Loading : 5–10 mol% Pd(PPh) improves yield (reported up to 78%) while reducing by-products .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 5-bromo-2-chloropyridin-4-ol hydrochloride ).
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect unreacted intermediates or degradation products .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may distort NMR or UV-Vis data .
Q. What strategies are effective for assessing biological activity in neurological targets?
- Methodological Answer :
- In Vitro Assays : Screen for dopamine receptor binding (IC) using radioligand displacement assays .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS activity .
- Molecular Docking : Model interactions with receptors (e.g., 5-HT) using software like MOE to prioritize targets .
Q. What computational models predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack (e.g., bromine substitution on pyridine) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous HCl to assess hydrochloride stability under physiological pH .
Q. How can by-products from the synthesis be systematically analyzed?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated products) with a limit of quantification (LOQ) < 0.1% .
- Isotopic Labeling : Use -labeled starting materials to track unintended amine migration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
